molecular formula C11H17N3O B14484889 1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one CAS No. 64920-82-7

1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one

Cat. No.: B14484889
CAS No.: 64920-82-7
M. Wt: 207.27 g/mol
InChI Key: OMLFOFRPIBNYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one is a heterocyclic compound that features both piperidine and pyrimidine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one typically involves the reaction of piperidine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrimidine moieties can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as an antiviral, anticancer, or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring and are used in various therapeutic applications.

Uniqueness

1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one is unique due to the combination of piperidine and pyrimidine moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

64920-82-7

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O/c15-11-12-5-4-8-14(11)10-9-13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,9-10H2

InChI Key

OMLFOFRPIBNYON-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C=CC=NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.